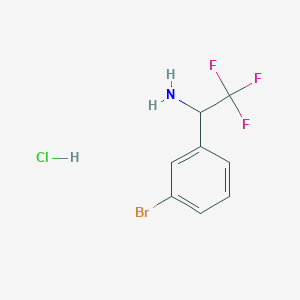

1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Description

BenchChem offers high-quality 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGOYEFQAGQGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride" properties

An In-depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, a key molecular building block for researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of both a trifluoroethylamine moiety and a bromo-aromatic ring makes this compound a versatile scaffold. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions. This document details the compound's physicochemical properties, presents a robust proposed pathway for its asymmetric synthesis, outlines methods for its analytical characterization, discusses its strategic applications in creating diverse chemical libraries, and provides essential safety and handling protocols.

Introduction: The Strategic Value of Fluorinated Aryl Amines

In the landscape of modern medicinal chemistry, the precise placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability by blocking sites of oxidative metabolism.[1] When incorporated into an amine structure, as in 1-(aryl)-2,2,2-trifluoroethylamines, it can also modulate the basicity (pKa) of the nitrogen atom, which is critical for receptor binding and solubility.[2]

The title compound, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, capitalizes on these benefits and adds a layer of synthetic versatility. The 3-bromophenyl group provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid diversification of the molecular core. This makes the compound an ideal starting point for generating libraries of novel compounds aimed at a variety of biological targets, particularly within the central nervous system (CNS).[3]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.

Chemical Identification

The key identifiers for this compound are summarized below. It is critical to distinguish between the racemic mixture and its individual enantiomers, which possess distinct CAS numbers.

| Property | Value | Reference(s) |

| Compound Name | 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | [4] |

| Synonym(s) | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | [4] |

| CAS Number | 842169-71-5 (Racemate) | [5][6] |

| CAS Number (R) | 842169-97-5 | |

| CAS Number (S) | 878408-46-9 | |

| Molecular Formula | C₈H₈BrClF₃N | [5] |

| Molecular Weight | 290.51 g/mol | [4] |

| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N | |

| SMILES | NC(C1=CC=CC(Br)=C1)C(F)(F)F.[H]Cl | [5] |

Physical and Chemical Characteristics

| Property | Value | Reference(s) |

| Appearance | White to off-white solid/crystalline powder | [7] |

| Purity | ≥97% / 98% (Typical commercial grades) | [6] |

| Storage | Store at room temperature, keep dry. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended. | |

| Solubility | Soluble in water; poor solubility in non-polar organic solvents like ether. Soluble in alcohols like methanol and ethanol. | [7] |

Synthesis and Purification Strategy

While numerous methods exist for amine synthesis, the creation of chiral trifluoroethylamines necessitates a stereocontrolled approach. Reductive amination of the corresponding ketone (3'-Bromo-2,2,2-trifluoroacetophenone) is a viable route for the racemic product. However, for drug development, an enantiomerically pure compound is often required. An effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral N-sulfinylimine.[8]

Retrosynthetic Analysis

A logical retrosynthetic pathway for the enantiomerically pure target compound highlights its origin from simple, commercially available precursors. The key step is the diastereoselective addition of a 3-bromophenyl nucleophile to a chiral imine derived from trifluoroacetaldehyde.

Proposed Asymmetric Synthesis Protocol

This protocol describes a robust method for preparing an enantiomerically enriched form of the title compound.[8]

Step 1: Formation of the Chiral N-Sulfinylimine Intermediate

-

To a flask containing (S)-tert-butanesulfinamide (1.0 eq) and a dehydrating agent (e.g., CuSO₄, 2.0 eq) in an anhydrous solvent like dichloromethane (DCM), add trifluoroacetaldehyde hydrate (1.2 eq).

-

Stir the resulting suspension at room temperature for 12-18 hours until imine formation is complete, as monitored by TLC or ¹H NMR.

-

Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure. The crude N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is often used directly in the next step without further purification.

-

Causality: The use of a chiral auxiliary (Ellman's auxiliary) is the cornerstone of this asymmetric synthesis, directing the facial attack of the nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the imine.

-

Step 2: Diastereoselective Grignard Addition

-

In a separate flame-dried flask under an inert atmosphere (Argon), prepare the Grignard reagent. Add magnesium turnings (1.5 eq) to anhydrous THF, followed by the slow addition of 1,3-dibromobenzene (1.5 eq).

-

Cool the Grignard solution to -48 °C (acetonitrile/dry ice bath).

-

Dissolve the crude imine from Step 1 in anhydrous THF and add it dropwise to the cold Grignard reagent solution.

-

Stir the reaction at -48 °C for 4-6 hours. Monitor for completion by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Causality: The low temperature (-48 °C) is crucial for maximizing diastereoselectivity by favoring the kinetically controlled, sterically directed addition to one face of the C=N double bond.

-

Step 3: Purification and Deprotection

-

Warm the quenched reaction mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude sulfinamide adduct by flash column chromatography on silica gel.

-

Dissolve the purified adduct in an anhydrous solvent such as methanol or diethyl ether.

-

Add a solution of HCl (e.g., 2M in diethyl ether, 2.0-3.0 eq) and stir at room temperature for 1-2 hours.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Causality: The acidic cleavage of the N-S bond is a clean and efficient deprotection step. Using anhydrous HCl ensures the direct precipitation of the desired hydrochloride salt, simplifying isolation.

-

Analytical and Spectroscopic Characterization

Rigorous characterization is necessary to confirm the structure and purity of the synthesized compound. While experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (7.2-7.8 ppm): 4 protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Benzylic CH (approx. 4.8-5.2 ppm): 1 proton, appearing as a quartet due to coupling with the three fluorine atoms (³JHF ≈ 7-8 Hz). Amine NH₃⁺ (broad, variable): 3 protons, often a broad singlet, exchangeable with D₂O. |

| ¹³C NMR | Aromatic Region (120-140 ppm): 6 signals, one of which (C-Br) will be at a lower field. Benzylic CH (approx. 55-65 ppm): 1 carbon signal, split into a quartet by the attached fluorine atoms (²JCF ≈ 30-35 Hz). CF₃ Carbon (approx. 124 ppm): 1 carbon signal, appearing as a quartet due to one-bond coupling to fluorine (¹JCF ≈ 280-285 Hz). |

| ¹⁹F NMR | A single signal, typically a doublet due to coupling with the benzylic proton (³JHF ≈ 7-8 Hz), appearing around -75 ppm (relative to CFCl₃). |

| Mass Spec (ESI+) | For the free base (C₈H₇BrF₃N, MW ≈ 254.0), the molecular ion region will show two major peaks: [M+H]⁺ at m/z ≈ 256 and [M+2+H]⁺ at m/z ≈ 258, in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

| Infrared (IR) | N-H stretch: Broad absorption around 3000-3200 cm⁻¹ (for -NH₃⁺). C-F stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region. C-Br stretch: Absorption in the 500-600 cm⁻¹ region. Aromatic C=C stretch: Peaks around 1475-1600 cm⁻¹. |

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its two distinct reactive sites—the primary amine and the aryl bromide—allow for orthogonal chemical modifications.

Role as a Versatile Building Block

-

Amine Functionalization: The primary amine can be readily acylated, sulfonated, reductively aminated, or used in other N-C bond-forming reactions to explore the "southern" region of the molecule's chemical space.

-

Aryl Bromide Functionalization: The aryl bromide is a perfect handle for introducing complexity via transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of the "eastern" region, attaching various aryl, heteroaryl, alkyl, or alkyne groups.[9]

Hypothetical Drug Discovery Workflow

The following workflow illustrates how 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine can be used to rapidly generate a library of diverse compounds for screening.

This parallel synthesis approach allows for the systematic exploration of structure-activity relationships (SAR) around the trifluoroethylamine core, making it a powerful strategy in lead optimization.

Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Identification

| Hazard Class | Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| STOT, Single Exposure | H335 | May cause respiratory irritation | |

| Signal Word | Warning | ||

| Pictogram | GHS07 (Exclamation Mark) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using a non-sparking tool and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its combination of a metabolically robust trifluoroethylamine group and a synthetically versatile bromophenyl ring provides a powerful platform for medicinal chemists. By understanding its properties, employing robust synthetic methods, and leveraging its dual functional handles, researchers can accelerate the discovery and development of next-generation therapeutics.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). [Link]

-

Truong, V. L., Ménard, M. S., & Dion, I. (2007). Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. Organic Letters, 9(4), 683–685. [Link]

-

Ball, M., et al. (2019). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

-

Metisen. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?[Link]

-

Li, X., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 21013-21017. [Link]

-

Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (2013). Chinese Journal of Organic Chemistry. [Link]

-

Lu, S., et al. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 26(15), 4479. [Link]

-

LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]

-

PubChem. (n.d.). 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. [Link]

-

MySkinRecipes. (n.d.). 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. [Link]

-

Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

-

Mertens, L., & Koenigs, R. M. (2020). Scheme 1 Synthesis of trifluoroethyl amine and trifluorodiazoethane by Gilman and Jones. ResearchGate. [Link]

-

Reddit. (2021). Reductive amination NaB(AcO)3. [Link]

-

Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(7), 1734-1744. [Link]

-

ChemSynthesis. (n.d.). 2,2,2-trifluoroethanamine. [Link]

-

CP Lab Safety. (n.d.). 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, 98% Purity, C8H8BrClF3N, 250 mg. [Link]

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride [myskinrecipes.com]

- 4. 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | 842169-71-5 [sigmaaldrich.com]

- 5. 842169-71-5|1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [guidechem.com]

- 8. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

An In-Depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually shaped by the emergence of novel molecular scaffolds that offer unique structural and electronic properties. Among these, fluorinated organic compounds have garnered significant attention due to their ability to modulate metabolic stability, binding affinity, and bioavailability. This guide focuses on a key building block in this domain: 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride . As a chiral amine incorporating both a bromine atom and a trifluoromethyl group, this compound presents a versatile platform for the synthesis of a new generation of pharmacologically active agents, particularly those targeting the central nervous system. This document, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its structure, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical Properties and Structural Elucidation

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chiral organic compound that exists as a salt, typically a white to off-white solid at room temperature.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom at the meta position, and an ethylamine side chain bearing a trifluoromethyl group at the C2 position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, while the bromine atom serves as a useful handle for further synthetic modifications, such as cross-coupling reactions.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈BrClF₃N | [2][3] |

| Molecular Weight | 290.51 g/mol | [2][3] |

| CAS Number | 842169-71-5 (racemate) | [2][3] |

| 842169-97-5 ((R)-enantiomer) | [4] | |

| 878408-46-9 ((S)-enantiomer) | [5] | |

| Appearance | White to light yellow solid | [6] |

| Purity | Typically ≥98% | [2] |

| Storage | Ambient temperature, in a dry, well-ventilated place | [2][6] |

| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N | [1] |

Synthesis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

The synthesis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is most commonly achieved through a reductive amination pathway. This versatile and widely used method in organic synthesis allows for the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7]

Synthetic Workflow

The overall synthetic strategy involves the reaction of 3-bromobenzaldehyde with 2,2,2-trifluoroethylamine to form an intermediate imine, which is then reduced in situ to the desired amine. The final step involves the formation of the hydrochloride salt.

Detailed Experimental Protocol

Materials:

-

3-Bromobenzaldehyde

-

2,2,2-Trifluoroethylamine

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. To this solution, add 2,2,2-trifluoroethylamine (1.1-1.5 eq). The reaction mixture is typically stirred at room temperature for a period of 1 to 4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture. If using sodium borohydride, the reaction is typically cooled in an ice bath before addition. If using the milder sodium triacetoxyborohydride, the reaction can often be carried out at room temperature.[7] The mixture is then stirred for several hours to overnight until the reduction is complete, as indicated by TLC.

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine as a free base.

-

Hydrochloride Salt Formation: The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to afford 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride in high purity.

Structural Elucidation and Analytical Characterization

The definitive identification and purity assessment of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride relies on a combination of spectroscopic techniques.

Analytical Workflow

A standard workflow for the characterization of the synthesized compound is outlined below.

Spectroscopic Data Interpretation

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, typically in the range of 7.0-8.0 ppm. The splitting pattern of these signals will be indicative of the meta-substitution. The proton on the chiral carbon (the benzylic proton) will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The protons of the amine group may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have chemical shifts characteristic of a substituted benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base (C₈H₇BrF₃N) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature, resulting in M⁺ and M+2 peaks of similar intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the amine salt will appear as a broad band in the region of 2400-3200 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will give strong absorptions in the 1100-1300 cm⁻¹ region.

Applications in Drug Discovery and Development

The unique structural features of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride make it a valuable intermediate in the synthesis of novel therapeutic agents.

-

Central Nervous System (CNS) Active Compounds: The trifluoromethyl group is known to enhance the metabolic stability and brain penetration of drug candidates.[8] The phenyl-ethylamine scaffold is a common motif in many CNS-active drugs. Therefore, this compound is a promising starting material for the development of new treatments for neurological and psychiatric disorders.[8]

-

Scaffold for Further Functionalization: The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

-

Chiral Building Block: As a chiral amine, both the (R) and (S) enantiomers are commercially available, providing access to stereochemically pure final compounds. This is crucial in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Safety and Handling

As a laboratory chemical, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride should be handled with appropriate care. Based on the safety data for the closely related 2,2,2-trifluoroethylamine hydrochloride, the following precautions are recommended.[6]

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][6]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

Use only in a well-ventilated area.[6]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

Wash skin thoroughly after handling.[6]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If swallowed, call a poison center or doctor if you feel unwell.[6]

-

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride stands as a testament to the enabling power of fluorination in medicinal chemistry. Its strategic combination of a chiral amine, a reactive bromine handle, and a metabolism-blocking trifluoromethyl group provides a powerful platform for the design and synthesis of next-generation therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and potential, intended to empower researchers to harness its full potential in their drug discovery endeavors. As with any specialized chemical entity, a thorough understanding of its handling and reactivity is paramount to its successful and safe application.

References

-

CP Lab Safety. 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, 98% Purity, C8H8BrClF3N, 250 mg. [Link]

-

PubChem. 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. [Link]

-

Myers, A. G. Reductive Amination. [Link]

-

Chemsigma. (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. [Link]

-

PubMed. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". [Link]

-

PubMed. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. [Link]

-

MySkinRecipes. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. [Link]

Sources

- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 6. US12103933B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 7. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine Hydrochloride

Introduction: The Significance of Trifluoromethylated Amines in Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity. Within this chemical space, chiral α-trifluoromethyl-substituted amines are particularly valuable pharmacophores. These moieties serve as isosteres for amides, offering increased biological availability and stability. The title compound, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, is a key building block in the synthesis of various pharmaceutical agents, leveraging the unique electronic properties of the trifluoromethyl group and the synthetic versatility of the bromo-phenyl scaffold. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride can be approached through several distinct methodologies. The choice of a particular route is often dictated by factors such as the desired stereochemistry (chiral vs. racemic), scalability, and the availability of starting materials. This guide will focus on three prevalent and effective strategies:

-

Reductive Amination of an Aryl-Trifluoromethyl Ketone: A robust and widely employed method that offers a direct route to the target amine from a corresponding ketone precursor.

-

Nucleophilic Addition to a Sulfinamide Imine: A powerful strategy for asymmetric synthesis, yielding enantiomerically enriched amines.

-

Trifluoromethylation of an Imine: A versatile approach that builds the trifluoromethyl group onto an existing carbon-nitrogen double bond.

The following sections will delve into the mechanistic details and practical execution of these synthetic pathways.

Pathway 1: Reductive Amination of 2,2,2-Trifluoro-1-(3-bromophenyl)ethan-1-one

This strategy is arguably one of the most direct methods for the synthesis of the target compound. The core of this approach is the formation of an imine or enamine intermediate from the ketone, followed by its reduction to the corresponding amine. Asymmetric variations of this method, often employing transition-metal catalysts, are particularly powerful for accessing specific stereoisomers.[1][2][3]

Mechanistic Rationale

The reductive amination process begins with the reaction of the ketone, 2,2,2-trifluoro-1-(3-bromophenyl)ethan-1-one, with an ammonia source, such as ammonium acetate, to form an imine intermediate. The highly electrophilic nature of the carbonyl carbon, amplified by the electron-withdrawing trifluoromethyl group, facilitates this condensation.[2] The subsequent step involves the reduction of the C=N double bond. This can be achieved using various reducing agents, including hydrogen gas with a metal catalyst (e.g., ruthenium) or hydride reagents.[1][2] The choice of catalyst and chiral ligands is crucial for achieving high enantioselectivity in asymmetric syntheses.[1][2]

Visualizing the Workflow: Reductive Amination

Caption: Workflow for the reductive amination of a trifluoromethyl ketone.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is adapted from methodologies described for the asymmetric reductive amination of aryl-trifluoromethyl ketones.[1][2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2,2,2-Trifluoro-1-(3-bromophenyl)ethan-1-one | 253.03 | 1.0 | 1.0 |

| Ammonium Acetate (NH4OAc) | 77.08 | 1.5 | 1.5 |

| Ruthenium Catalyst (e.g., Ru-complex) | - | 0.01 | 0.01 |

| Chiral Ligand | - | 0.011 | 0.011 |

| Hydrogen Gas (H2) | 2.02 | - | High pressure |

| Solvent (e.g., Methanol) | - | - | - |

| Hydrochloric Acid (in ether or dioxane) | - | - | - |

Procedure:

-

To a high-pressure autoclave, add 2,2,2-trifluoro-1-(3-bromophenyl)ethan-1-one, ammonium acetate, the ruthenium catalyst, and the chiral ligand.

-

Evacuate the autoclave and backfill with argon three times.

-

Add the solvent (e.g., methanol) via syringe.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the free amine.

-

Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ether or dioxane to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold ether, and dry under vacuum to yield 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride.

Pathway 2: Asymmetric Synthesis via Sulfinamide Imine

This elegant approach allows for the diastereoselective synthesis of chiral amines.[4] The key is the use of a chiral auxiliary, N-tert-butanesulfinamide, which directs the nucleophilic addition of an organometallic reagent to an imine.

Mechanistic Rationale

The synthesis commences with the condensation of a chiral N-tert-butanesulfinamide with trifluoroacetaldehyde to form a trifluoroethylidene sulfinamide imine.[4] This imine is then reacted with an aryllithium or Grignard reagent, in this case, 3-bromophenyllithium, which is typically generated in situ from 1,3-dibromobenzene or 3-bromoiodobenzene. The bulky tert-butylsulfinyl group directs the aryl nucleophile to attack one face of the C=N bond, leading to a high degree of diastereoselectivity. The final step involves the acidic cleavage of the sulfinyl group to afford the desired primary amine hydrochloride.[4]

Visualizing the Mechanism: Sulfinamide-Directed Addition

Caption: Asymmetric synthesis of the target amine using a chiral sulfinamide auxiliary.

Experimental Protocol: Diastereoselective Arylation

This protocol is a conceptual representation based on the principles of sulfinamide-mediated asymmetric synthesis.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| (R)-N-tert-butanesulfinamide | 121.21 | 1.0 | 1.0 |

| Trifluoroacetaldehyde hydrate | 116.04 | 1.1 | 1.1 |

| 1,3-Dibromobenzene | 235.91 | 1.2 | 1.2 |

| n-Butyllithium | 64.06 | 1.2 | 1.2 |

| Anhydrous THF | - | - | - |

| HCl in Methanol | - | - | - |

Procedure:

-

Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve (R)-N-tert-butanesulfinamide and trifluoroacetaldehyde hydrate in a suitable solvent like dichloromethane. Add a dehydrating agent (e.g., MgSO4) and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter and concentrate to obtain the crude trifluoroethylidene sulfinamide.

-

Aryllithium Generation: In a separate flame-dried flask, dissolve 1,3-dibromobenzene in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium and stir for 30 minutes to generate 3-bromophenyllithium.

-

Nucleophilic Addition: To the cold solution of 3-bromophenyllithium, add a solution of the crude trifluoroethylidene sulfinamide in anhydrous THF dropwise. Stir the reaction at -78 °C for several hours.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude adduct in methanol and add a solution of HCl in methanol. Stir at room temperature until the deprotection is complete.

-

Isolation: Concentrate the reaction mixture to dryness. The residue can be triturated with diethyl ether to precipitate the hydrochloride salt. Filter and dry to obtain the final product.

Pathway 3: Imine Trifluoromethylation

This approach involves the initial formation of an imine from 3-bromobenzaldehyde and a suitable amine, followed by the addition of a trifluoromethyl group. The Ruppert-Prakash reagent (TMSCF3) is a common source of the nucleophilic trifluoromethyl anion equivalent.[5]

Mechanistic Rationale

The synthesis begins with the condensation of 3-bromobenzaldehyde with an amine, such as benzylamine, to form the corresponding imine. This imine is then treated with trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a catalyst, often a fluoride source like tetrabutylammonium fluoride (TBAF) or an acidic promoter. The catalyst activates the TMSCF3 to deliver a trifluoromethyl nucleophile to the imine carbon. Subsequent hydrolysis of the resulting intermediate yields the trifluoromethylated amine. If benzylamine is used, a final debenzylation step, typically via hydrogenolysis, is required to obtain the primary amine.

Visualizing the Workflow: Imine Trifluoromethylation

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]

An In-depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, characterization, and handling of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, a compound of interest in synthetic and medicinal chemistry.

Core Molecular Attributes

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a halogenated aromatic amine derivative. The presence of a bromine atom, a trifluoromethyl group, and its formulation as a hydrochloride salt define its chemical reactivity and physical characteristics.

Molecular Identity and Weight

The precise determination of molecular weight is fundamental for all stoichiometric calculations in synthesis, formulation, and analytical testing.

| Identifier | Value | Source |

| Chemical Name | 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | [1][2][3] |

| Synonym(s) | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | |

| CAS Number | 842169-71-5 | [1][2] |

| Molecular Formula | C₈H₈BrClF₃N | [1][2][3] |

| Molecular Weight | 290.51 g/mol | |

| Alternate MW Value | 290.508 g/mol | [1] |

The slight variation in reported molecular weights (290.51 vs. 290.508) is attributable to differences in the atomic weights used for calculation and rounding conventions. For most practical laboratory applications, 290.51 g/mol is a reliable value.

Structural Representation

The compound's structure is key to understanding its potential steric and electronic properties, which influence its interaction with biological targets and its behavior in chemical reactions.

Caption: 2D Chemical Structure of the Compound.

Physicochemical and Safety Data

Understanding the physical properties and safety profile is critical for proper storage, handling, and use in experimental settings.

Known Properties

| Property | Value | Source |

| Purity | Typically ≥98% | |

| Storage Temperature | Ambient | |

| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N |

Safety and Handling

As a halogenated compound, appropriate personal protective equipment (PPE) should be used at all times.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P260, P261, P271, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338.

-

Signal Word : Warning.

-

Pictogram : GHS07 (Exclamation mark).

Synthesis and Characterization Workflow

The synthesis of related bromophenyl-ethylamine derivatives often involves multi-step processes, including the formation of an intermediate and subsequent reduction or amination. While specific synthesis routes for this exact hydrochloride salt are proprietary, a general workflow can be inferred from analogous preparations.

Generalized Synthetic Pathway

A plausible synthetic approach involves the reaction of a bromophenyl ketone precursor, followed by amination and salt formation.

Caption: Generalized Synthetic Workflow Diagram.

Quality Control and Characterization

To confirm the identity and purity of the final compound, a suite of analytical techniques is employed.

Experimental Protocol: Standard QC Analysis

-

Visual Inspection : Assess the physical appearance of the compound (color, form).

-

Mass Spectrometry (MS) :

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result : A prominent peak corresponding to the mass of the free base (M+H)⁺ at approximately 254.05 m/z.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected Result : The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methine proton, and the amine protons. The ¹³C NMR will show distinct peaks for the trifluoromethyl carbon and the aromatic carbons.

-

-

Purity Analysis (HPLC) :

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column).

-

Prepare a standard solution of the compound at a known concentration.

-

Inject the sample and analyze the chromatogram.

-

Expected Result : A major peak corresponding to the compound, with purity calculated based on the area percentage. Purity should typically be ≥98%.

-

Applications in Research and Development

Halogenated and trifluoromethylated organic molecules are of significant interest in drug discovery. The bromine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule. This compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

References

-

1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, 98% Purity, C8H8BrClF3N, 250 mg . CP Lab Safety. [Link]

-

1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride . PubChem, National Institutes of Health. [Link]

Sources

"1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride" safety data sheet

An In-Depth Technical Guide to the Safe Handling of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and established chemical hygiene best practices to ensure a self-validating system of laboratory safety.

Compound Identification and Physicochemical Profile

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a halogenated amine derivative often used as a building block in organic synthesis.[1] Its structure presents a unique combination of a brominated aromatic ring, a trifluoroethyl group, and an amine hydrochloride salt, necessitating a thorough understanding of its properties for safe handling.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | [2] |

| CAS Number | 842169-71-5 | [1][2] |

| Molecular Formula | C₈H₈BrClF₃N | [2][3] |

| Molecular Weight | 291.51 g/mol (calculated) | [1] |

| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥98% | [2] |

| Storage Temperature | Ambient | [2] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | |

Hazard Analysis and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with ingestion, skin/eye contact, and inhalation.

-

Signal Word: Warning [2]

Hazard Statements (H-Statements): [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Expert Insight: While the official classification indicates "irritation," it is crucial for researchers to recognize that many structurally related halogenated amines and their salts are classified as corrosive, causing severe skin burns and eye damage.[4][5][6] The toxicological properties of this specific compound have not been fully investigated.[5][7] Therefore, a conservative approach is warranted, and this compound should be handled with the same precautions as a corrosive substance until more comprehensive data becomes available.

Proactive Risk Mitigation: A Multi-Layered Approach

A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE). The following workflow illustrates the decision-making process for safely incorporating this compound into experimental designs.

Caption: Risk Mitigation Workflow for Handling Halogenated Amines.

Engineering Controls

The primary line of defense is to minimize exposure potential.

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or aerosols.[5][8]

-

Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses. A face shield should be used in addition to goggles when there is a significant risk of splashing.[8]

-

Skin Protection: A flame-resistant lab coat and full-length pants are mandatory. Wear appropriate protective gloves (e.g., nitrile, neoprene) and inspect them before use. Contaminated gloves must be removed immediately using the proper technique, and hands should be washed thoroughly.[8]

-

Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a NIOSH/MSHA-approved respirator with a multi-purpose/ABEK cartridge is recommended.[5]

Safe Handling and Storage

Proper procedures prevent accidental exposure and maintain compound integrity.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[2] Use non-sparking tools and take precautionary measures against static discharge, especially if flammable solvents are present.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] Keep the container tightly closed and clearly labeled.[2][10] Store locked up.[11]

Emergency Response Protocols

Immediate and correct action is critical in an emergency. Always have the SDS readily available for emergency responders.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately.[8]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Call a POISON CENTER or doctor if you feel unwell.

-

Spill Response: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite).[9] Collect the material into a suitable, closed container for disposal. Avoid dust formation.[8] Do not allow the material to enter drains.

-

Fire Fighting: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[5] Firefighters should wear self-contained breathing apparatus. Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[5][7]

Application Case Study: Safe Handling in an Amide Coupling Reaction

This protocol outlines the safe use of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride as a starting material in a typical amide coupling reaction.

Objective: To synthesize an amide by coupling the title amine with a carboxylic acid.

Materials:

-

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

-

Carboxylic acid of choice

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Appropriate work-up and purification reagents

Protocol Steps:

-

Preparation (in Fume Hood):

-

1.1. Don all required PPE: safety goggles, lab coat, and nitrile gloves.

-

1.2. Ensure the fume hood sash is at the appropriate height and airflow is confirmed.

-

1.3. Assemble all necessary clean, dry glassware.

-

-

Reagent Weighing and Dissolution (in Fume Hood):

-

2.1. Place a weighing paper on a tared analytical balance inside the fume hood.

-

2.2. Carefully weigh the required amount of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. This compound is a solid; handle carefully to avoid creating dust.

-

2.3. Transfer the solid to the reaction flask.

-

2.4. Add the anhydrous solvent (e.g., DMF) via syringe, followed by the carboxylic acid and the coupling agent.

-

-

Reaction Initiation (in Fume Hood):

-

3.1. Place the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

3.2. Begin stirring the mixture.

-

3.3. Causality Note: The hydrochloride salt must be neutralized to the free amine for the reaction to proceed. Add the organic base (e.g., DIPEA) dropwise via syringe. This is an acid-base reaction and may be slightly exothermic.

-

3.4. Allow the reaction to stir at the designated temperature, monitoring by TLC or LC-MS as per the established experimental plan.

-

-

Reaction Work-up (in Fume Hood):

-

4.1. Once the reaction is complete, cool the flask to room temperature.

-

4.2. Quench the reaction by slowly adding water or a saturated aqueous solution (e.g., NH₄Cl). Perform this addition cautiously.

-

4.3. Transfer the mixture to a separatory funnel for extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

4.4. Wash the organic layer sequentially with mild aqueous acid, base, and brine as required to remove unreacted starting materials and byproducts.

-

-

Decontamination and Waste Disposal:

-

5.1. Quench any residual reagents in glassware with an appropriate solution before cleaning.

-

5.2. Segregate all liquid and solid waste containing the brominated compound into a designated "Halogenated Organic Waste" container.[10]

-

5.3. Dispose of the waste container through your institution's Environmental Health & Safety (EHS) department.

-

Concluding Remarks

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a valuable synthetic intermediate whose safe use hinges on a comprehensive understanding of its potential hazards. While its GHS classification indicates it is harmful and an irritant, the principle of As Low As Reasonably Achievable (ALARA) exposure and the potential for corrosivity demand stringent adherence to engineering controls, correct PPE usage, and meticulous handling practices. By integrating the protocols and risk mitigation strategies outlined in this guide, researchers can confidently and safely leverage this compound in their scientific endeavors.

References

-

PubChem. (n.d.). 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAChem. (2023). Safety Data Sheet for Ethylamine. Retrieved from [Link]

-

Chemsigma. (n.d.). (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex International. (2024). Safety Data Sheet for Ethylamine hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (2014). Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

-

Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]

-

Inchem.org. (2021). ICSC 1482 - ETHYLAMINE (50-70% aqueous solution). Retrieved from [Link]

Sources

- 1. 842169-71-5|1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | 842169-71-5 [sigmaaldrich.com]

- 3. 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | C8H8BrClF3N | CID 86767655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. store.sangon.com [store.sangon.com]

- 9. fr.cpachem.com [fr.cpachem.com]

- 10. chapman.edu [chapman.edu]

- 11. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a brominated phenyl ring with a trifluoroethyl amine side chain, makes it a valuable building block for the synthesis of more complex, biologically active molecules. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity, while the bromine atom provides a site for further chemical modification through cross-coupling reactions. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectral characteristics.

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed to assist researchers in predicting, acquiring, and interpreting the spectral data for this compound and its analogs.

Molecular Structure and Predicted Spectral Features

The chemical structure of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is presented below. The numbering of the atoms is provided for clarity in the subsequent discussion of NMR data.

Figure 2: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride.

| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹³C-{¹⁹F} coupled spectrum) |

| Aromatic C-Br | ~122 | Singlet (s) |

| Aromatic C-H | ~125-135 | Singlet (s) |

| Aromatic C-ipso (to ethylamine) | ~138-142 | Singlet (s) |

| CH-N | ~55-60 | Quartet (q) |

| CF₃ | ~125 | Quartet (q) |

Interpretation and Experimental Protocol

Aromatic Region (122-142 ppm): The six aromatic carbons will give rise to distinct signals in this region. The carbon attached to the bromine (C-Br) is expected to be around 122 ppm. The other aromatic carbons will have chemical shifts influenced by their position relative to the two substituents.

Aliphatic Region (55-60 ppm and ~125 ppm): The carbon attached to the nitrogen (C7) is expected to appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon (C8) will also be a quartet due to the one-bond C-F coupling, and its chemical shift will be significantly downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be needed due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same NMR spectrometer.

-

Tune the probe for ¹³C observation.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. This will result in all carbon signals appearing as singlets (unless coupled to other nuclei like fluorine).

-

To aid in assignment, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction, and calibration).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3000-2800 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium to weak |

| C-F stretch | 1350-1100 | Strong |

| C-Br stretch | 600-500 | Medium to strong |

Interpretation and Experimental Protocol

The IR spectrum is expected to be dominated by a strong, broad absorption in the 3000-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt. Strong absorptions in the 1350-1100 cm⁻¹ range will be indicative of the C-F bonds of the trifluoromethyl group. The aromatic C-H and C=C stretching bands will also be present.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Acquire a background spectrum (of air or the empty ATR crystal).

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectral Data

For 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, the analysis would typically be performed on the free base after the loss of HCl.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion of the free base [C₈H₇BrF₃N]⁺ due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

m/z for ⁷⁹Br isotope: ~268

-

m/z for ⁸¹Br isotope: ~270

-

-

Major Fragmentation Pathways:

-

Loss of the trifluoromethyl group (-CF₃) would lead to a significant fragment.

-

Cleavage of the C-C bond between the aromatic ring and the side chain.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Figure 3: Integrated approach for structural elucidation.

Conclusion

The structural characterization of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently identify and assess the purity of this important chemical intermediate, ensuring its suitability for applications in drug discovery and development.

References

-

PubChem. 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Solubility of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive exploration of the solubility of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride , a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to instill a deep, mechanistic understanding of the factors governing its solubility. This document is structured to empower researchers to not only comprehend but also to strategically manipulate the solubility of this and similar amine hydrochloride salts, thereby accelerating the drug development process.

Understanding the Molecule: Physicochemical Landscape

1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a salt formed from a primary amine and hydrochloric acid.[1][2][3] This fundamental characteristic is the primary determinant of its solubility behavior. The molecule's structure, featuring a bromophenyl group, a trifluoroethyl moiety, and a protonated amine, presents a fascinating interplay of lipophilic and hydrophilic properties.

The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to its free base counterpart.[1][4] The ionic nature of the salt allows for favorable interactions with polar solvents like water, a principle widely employed in pharmaceutical development to improve the dissolution of amine-containing drugs.[3]

Key Structural Features Influencing Solubility:

-

Amine Hydrochloride: The protonated amine group is the primary driver of aqueous solubility through ion-dipole interactions with water molecules.[5]

-

Bromophenyl Group: This aromatic, halogenated ring contributes to the molecule's lipophilicity, which can favor solubility in organic solvents but may limit aqueous solubility.

-

Trifluoromethyl Group: The presence of three fluorine atoms significantly impacts the molecule's electronic properties and can influence its crystal lattice energy, thereby affecting solubility.[5]

The Critical Role of pH in Aqueous Solubility

For an ionizable compound such as 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, pH is the most critical factor governing its aqueous solubility.[6][7] The solubility of the salt is intrinsically linked to the equilibrium between the protonated (ionized) and the free base (unionized) forms of the amine.

The underlying principle can be described by the Henderson-Hasselbalch equation, which provides a mathematical framework for the relationship between pH, the acid dissociation constant (pKa) of the amine, and the ratio of the ionized to the unionized species.[7] The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its unionized form.

At a pH significantly below the pKa of the amine, the equilibrium will favor the protonated, more water-soluble form. Conversely, as the pH increases above the pKa, the compound will deprotonate to form the free base, which is generally less soluble in water and may precipitate out of solution.[8]

Visualizing the pH-Solubility Relationship

The following diagram illustrates the relationship between pH and the speciation of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride in solution, which directly impacts its solubility.

Caption: pH-dependent speciation and its effect on solubility.

Beyond pH: Other Factors Influencing Solubility

While pH is a dominant factor, a comprehensive understanding of solubility requires consideration of other parameters.

Table 1: Factors Affecting the Solubility of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

| Factor | Influence on Solubility |

| Temperature | Solubility is temperature-dependent, and this relationship should be determined empirically.[6] |

| Crystal Form (Polymorphism) | Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[9][10] The most stable polymorph typically has the lowest solubility.[9] |

| Common Ion Effect | The presence of a common ion (e.g., from a buffer) can affect the solubility of the salt form.[11] |

| Solvent Polarity | The compound is expected to have higher solubility in polar solvents due to its ionic nature.[5] |

Experimental Determination of Solubility: A Practical Approach

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method .[12][13] This method involves adding an excess of the solid compound to a solvent of interest and allowing it to equilibrate until the solution is saturated.

Protocol: Saturation Shake-Flask Method for Aqueous Solubility Determination

-

Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Addition of Compound: Add an excess of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride to a known volume of each buffer in separate vials. Ensure that solid material remains undissolved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.

-

Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12]

-

pH Measurement: Measure the final pH of the saturated solution.[6]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the saturation shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Expected Solubility Profile: A Hypothetical Data Summary

Table 2: Hypothetical Solubility of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride in Various Solvents at 25°C

| Solvent | pH (for aqueous) | Expected Solubility (mg/mL) | Rationale |

| Water | 2.0 | > 50 | At low pH, the compound is fully protonated and highly soluble.[6][8] |

| Water | 7.4 | 5 - 20 | Near physiological pH, a mixture of ionized and unionized forms exists, leading to moderate solubility. |

| Water | 9.0 | < 1 | At high pH, the less soluble free base predominates.[8] |

| Methanol | N/A | > 10 | The compound is expected to be soluble in polar protic organic solvents. |

| Ethanol | N/A | > 10 | Similar to methanol, good solubility is anticipated. |

| Dichloromethane | N/A | < 1 | Low solubility is expected in non-polar organic solvents. |

| Hexane | N/A | < 0.1 | Very low solubility is expected in non-polar aliphatic solvents. |

Conclusion and Future Directions

The solubility of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a multifaceted property, with pH being the most influential variable in aqueous media. A thorough understanding of its pH-dependent solubility profile is paramount for successful formulation development. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable solubility data. Future work should focus on the experimental determination of the pKa of the compound, as this will allow for a more precise prediction of its solubility behavior across the physiological pH range. Furthermore, characterization of the solid-state properties, including polymorphism, is crucial for ensuring consistent and reproducible solubility.[9]

References

- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d

- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (n.d.).

- Exp.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2025-08-16).

- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme

- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018-02-06). PubMed.

- A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.).

- Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. (2025-08-06).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).

- Pharmaceutical Salts Optimization of Solubility or Even More? (2010-03-01).

- Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. (n.d.). Sci-Hub.

- Trifluoroethylamine Hydrochloride. (n.d.). Solubility of Things.

- 15.13: Amines as Bases. (2020-07-30). Chemistry LibreTexts.

- Amines. (n.d.).

- 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. (n.d.). Sigma-Aldrich.

- Solubility of organic amine salts. (2011-07-19). Sciencemadness.org.

- Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Spectroscopy Online.

- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022-02-18). Chemistry LibreTexts.

- 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. (n.d.). PubChem.

- Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-'). (n.d.).

- (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL. (2022-08-26).

- (R)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. (n.d.). ChemicalBook.

- 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, 98% Purity, C8H8BrClF3N, 250 mg. (n.d.). CP Lab Safety.

- 2,2,2-Trifluoroethylamine 99.5 753-90-2. (n.d.). Sigma-Aldrich.

- 2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem.

- A kind of preparation method of trifluoroethylamine hydrochloride. (n.d.).

- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. (n.d.). MySkinRecipes.

- 2,2,2-Trifluoroethanol. (n.d.). Wikipedia.

- Preparation method of trifluoroethylamine. (n.d.).

- Solubility of Lead(II) Trifluoroacetate in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amines, [chemed.chem.purdue.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. scielo.br [scielo.br]

- 9. syrris.com [syrris.com]

- 10. rjpdft.com [rjpdft.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract